Vapor Pressure Differentiator: Volatility Comparison Between (EtCp)₂Ni and (MeCp)₂Ni
Bis(ethylcyclopentadienyl)nickel(II) exhibits a distinct vapor pressure characteristic relative to its methyl-substituted analog, (MeCp)₂Ni. While (MeCp)₂Ni demonstrates a vapor pressure of 1 Torr at 73°C, (EtCp)₂Ni requires a higher temperature of 80°C to achieve 0.1 Torr [1]. This lower vapor pressure for the ethyl analog directly influences precursor delivery rates in bubbler-based CVD systems.
| Evidence Dimension | Vapor Pressure |
|---|---|
| Target Compound Data | 0.1 Torr at 80°C |
| Comparator Or Baseline | Bis(methylcyclopentadienyl)nickel(II) [(MeCp)₂Ni]: 1 Torr at 73°C |
| Quantified Difference | At equivalent temperatures (~75°C), (MeCp)₂Ni vapor pressure is >10x higher (approx. 1 Torr vs <0.1 Torr) |
| Conditions | Vendor-reported vapor pressure data (Torr) |
Why This Matters
This difference is critical for process engineers when selecting bubbler temperatures and carrier gas flow rates; (EtCp)₂Ni's lower volatility may require higher source temperatures or flow rates to achieve equivalent deposition rates, impacting thermal budget and precursor utilization.
- [1] DNF Solution. (n.d.). Ni(EtCp)₂ Product Specifications. View Source
- [2] Ishikawa, M., et al. (2004). Ni Precursor for Chemical Vapor Deposition of NiSi. Japanese Journal of Applied Physics, 43, 1833. View Source
